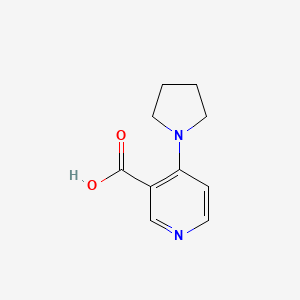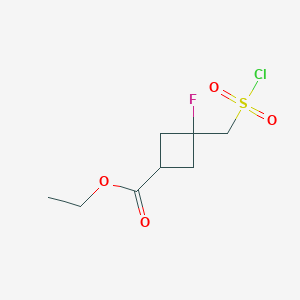
4-(Pyrrolidin-1-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-1-yl)nicotinic acid is a compound that includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS Number of 654663-40-8 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular formula of 4-(Pyrrolidin-1-yl)nicotinic acid is C10H12N2O2 . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Selective Androgen Receptor Modulators (SARMs)
4-(Pyrrolidin-1-yl)nicotinic acid: derivatives have been synthesized as SARMs, which are compounds that selectively stimulate the androgen receptors in muscle and bone, potentially providing the benefits of anabolic agents without the negative effects . This application is particularly relevant in the treatment of conditions like muscle wasting and osteoporosis.
Antimicrobial Activity
Compounds with the pyrrolidine ring, such as 4-(Pyrrolidin-1-yl)nicotinic acid , have shown promise in antimicrobial activity. They are being studied for their potential to combat bacterial infections, which is crucial in the face of rising antibiotic resistance .
Anticancer Activity
The pyrrolidine scaffold is a common feature in many anticancer agents. Research into 4-(Pyrrolidin-1-yl)nicotinic acid and its derivatives could lead to the development of new treatments for various types of cancer, exploiting their ability to interfere with cancer cell proliferation .
Anti-inflammatory Activity
Due to the biological significance of the pyrrolidine ring, derivatives of 4-(Pyrrolidin-1-yl)nicotinic acid are being explored for their anti-inflammatory properties. This could have implications for the treatment of chronic inflammatory diseases .
Antidepressant Activity
The structural diversity offered by the pyrrolidine ring makes it a candidate for the development of new antidepressants4-(Pyrrolidin-1-yl)nicotinic acid derivatives could provide new avenues for treating depression .
Anticonvulsant Properties
Pyrrolidine derivatives are known to exhibit anticonvulsant properties. As such, 4-(Pyrrolidin-1-yl)nicotinic acid could be used in the synthesis of new drugs to treat epilepsy and other seizure disorders .
Drug Design and Stereochemistry
The stereogenicity of the pyrrolidine ring in 4-(Pyrrolidin-1-yl)nicotinic acid allows for the creation of compounds with different biological profiles. This is significant in drug design, where the spatial orientation of molecules can affect their interaction with biological targets .
Pharmacokinetic Profile Modification
Modifying the pharmacokinetic profile of drugs is essential for improving their efficacy and reducing side effects. Derivatives of 4-(Pyrrolidin-1-yl)nicotinic acid are being studied to enhance drug absorption, distribution, metabolism, and excretion .
特性
IUPAC Name |
4-pyrrolidin-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBCMMWTVIRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)

methanone](/img/structure/B2961279.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)


![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2961292.png)
![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)